Stereospecific Negishi Coupling Superiority of cis-2-Iodo vs. trans-2-Iodo Configuration
In the convergent synthesis of MIV-150, enantiopure cis-2-iodocyclopropanecarboxylate underwent stereospecific Negishi coupling with an arylzinc species to afford the desired cis coupling product in excellent yield with undetectable trans isomer, confirming complete retention of configuration at both the α- and β-positions of the cyclopropane ring [1]. By contrast, use of the trans-2-iodo isomer would necessarily yield the incorrect diastereomer, rendering it unsuitable for this pharmacologically essential transformation. The crude iodination step itself delivered the β-iodoamide intermediate in 83% yield (vs. ~6% recovered starting material and ~6% α-iodination isomer), and the overall yield from the convergent point to final API was 27%, a 27-fold improvement over the 1.0% overall yield of the earlier linear route [1].
| Evidence Dimension | Stereochemical fidelity in Negishi cross-coupling |
|---|---|
| Target Compound Data | Enantiomerically pure cis-2-iodocyclopropanecarboxylate; Negishi coupling afforded only cis product; no trans isomer detected |
| Comparator Or Baseline | trans isomer would produce wrong diastereomer; linear route overall yield 1.0% |
| Quantified Difference | 27× overall yield improvement vs. linear route; 83% yield in key iodination step; undetectable trans impurity |
| Conditions | Pd(II)-mediated Negishi coupling, anhydrous ZnBr₂, inert atmosphere; validated at multi-kilogram scale |
Why This Matters
For procurement decisions, only the cis-2-iodo isomer guarantees the stereochemical outcome required for the synthesis of MIV-150 and related cis-cyclopropane-containing APIs.
- [1] Cai, S.; Dimitroff, M.; McKennon, T.; Reider, M.; Robarge, L.; Ryckman, D.; Shang, X.; Therrien, J. Process Development on an Efficient New Convergent Formal Synthesis of MIV-150. Org. Process Res. Dev. 2004, 8, 353–359. View Source
